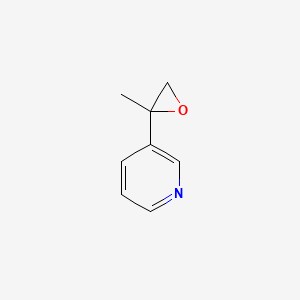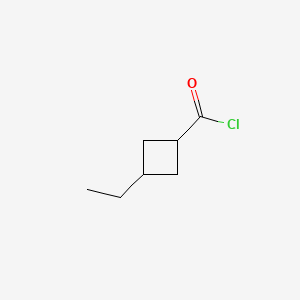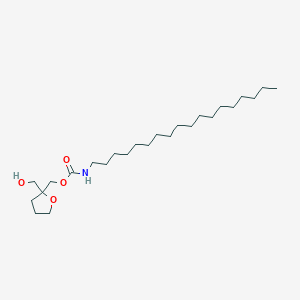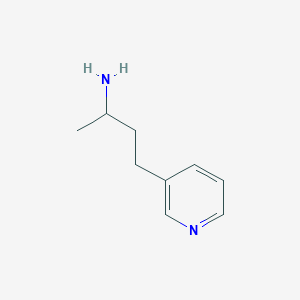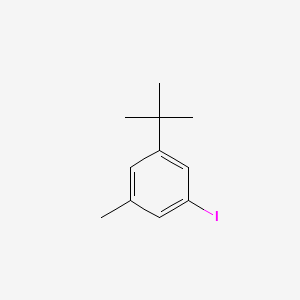
(E)-4,4'-Dibromochalcone
Overview
Description
4,4’-Dibromobenzalacetophenone is an organic compound that belongs to the class of chalcones Chalcones are α,β-unsaturated ketones with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of bromine atoms at the para positions of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromobenzalacetophenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-bromoacetophenone with 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of 4,4’-Dibromobenzalacetophenone follows similar principles but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dibromobenzalacetophenone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the aromatic rings make the compound susceptible to further substitution reactions.
Nucleophilic Addition: The α,β-unsaturated carbonyl system can undergo nucleophilic addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Addition Reactions: Formation of addition products with nucleophiles.
Oxidation and Reduction: Formation of corresponding alcohols, ketones, or carboxylic acids.
Scientific Research Applications
4,4’-Dibromobenzalacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Dibromobenzalacetophenone involves its interaction with molecular targets through its α,β-unsaturated carbonyl system. This system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. The bromine atoms enhance the compound’s reactivity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromoacetophenone: A precursor in the synthesis of 4,4’-Dibromobenzalacetophenone.
4-Bromobenzaldehyde: Another precursor used in the synthesis.
Chalcones: A broader class of compounds with similar structural features.
Uniqueness
4,4’-Dibromobenzalacetophenone is unique due to the presence of bromine atoms at the para positions of both phenyl rings, which significantly influences its chemical reactivity and potential applications. This structural feature distinguishes it from other chalcones and related compounds.
Properties
Molecular Formula |
C15H10Br2O |
|---|---|
Molecular Weight |
366.05 g/mol |
IUPAC Name |
1,3-bis(4-bromophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10Br2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H |
InChI Key |
LRNSKEMAIABAKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



